3-Hydroxylanost-9(11),24-dien-26-oic acid
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Description
Scientific Research Applications
Biosynthesis in Heterologous Hosts
The compound is a type of ganoderic acid (GA), which is a group of highly oxygenated lanostane-type triterpenoids . These GAs are traditionally derived from the medicinal mushroom Ganoderma lucidum . However, due to the difficulty in genetic manipulation, low yield, and slow growth of G. lucidum, biosynthesis of GAs in a heterologous host like Saccharomyces cerevisiae is a promising alternative for their efficient production .
Production of Other GAs
3-Hydroxylanost-9(11),24-dien-26-oic acid (HLDOA) can be used as a precursor for the biosynthesis of other GAs . For example, the expression of CYP5150L8 from Ganoderma lucidum in Saccharomyces cerevisiae can lead to the production of HLDOA . This HLDOA can then undergo post-modification to biosynthesize other GAs .
Discovery of New GAs
The study of 3-Hydroxylanost-9(11),24-dien-26-oic acid can lead to the discovery of new GAs . For instance, the oxidation of HLDOA by CYP5139G1, another P450 from G. lucidum, results in the formation of a new GA, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) .
Improvement of GA Production
The production of 3-Hydroxylanost-9(11),24-dien-26-oic acid can be improved by adjusting the dosage of antibiotics to manipulate the copy number of plasmids harboring the genes responsible for its biosynthesis . This strategy has been shown to significantly improve the production of DHLDOA .
Antitumor Activity
GAs, including 3-Hydroxylanost-9(11),24-dien-26-oic acid, are known for their significant pharmacological activities, such as antitumor and anti-metastasis effects . In fact, DHLDOA, which is derived from HLDOA, has been found to be effective against non-small cell lung cancer .
Low Toxicity to Normal Cells
While 3-Hydroxylanost-9(11),24-dien-26-oic acid and its derivatives have antitumor activity, they have low toxicity to normal cells . This makes them potential candidates for cancer treatment .
properties
IUPAC Name |
(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRXJKGUEOMVRD-ARLMZJGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxylanost-9(11),24-dien-26-oic acid |
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